molecular formula C16H13BrClF3N2O3S B296933 2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

カタログ番号 B296933
分子量: 485.7 g/mol
InChIキー: STSPJINZEXYLAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as BAY 43-9006 or sorafenib, which is a targeted therapy drug used for the treatment of cancer, particularly liver, kidney, and thyroid cancers.

作用機序

Sorafenib exerts its anticancer effects by inhibiting the activity of RAF kinases, which are upstream regulators of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cell growth, differentiation, and survival. In addition, sorafenib inhibits the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis, cell cycle arrest, and autophagy in cancer cells. It also inhibits tumor angiogenesis by reducing the production of pro-angiogenic factors and increasing the secretion of anti-angiogenic factors. Sorafenib has been reported to have immunomodulatory effects by enhancing the activity of natural killer (NK) cells and T cells, which play a crucial role in the immune response against cancer.

実験室実験の利点と制限

Sorafenib has several advantages for lab experiments, including its high potency, specificity, and selectivity for RAF kinases and other protein kinases. It also has a long half-life and can be administered orally, making it convenient for preclinical and clinical studies. However, sorafenib has some limitations, including its potential toxicity and adverse effects, such as hand-foot skin reaction, diarrhea, hypertension, and fatigue.

将来の方向性

There are several future directions for the research on sorafenib, including the development of new formulations and delivery systems to improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response to sorafenib and guide its clinical use. In addition, the combination of sorafenib with other targeted therapies, immunotherapies, or chemotherapy agents is being explored to enhance its anticancer effects. Finally, the role of sorafenib in the prevention and treatment of cancer metastasis and recurrence is an important area for future investigation.
Conclusion:
In conclusion, 2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound with potent anticancer properties. Its mechanism of action involves the inhibition of RAF kinases, VEGFR, and PDGFR, which are essential for cancer cell survival, proliferation, and angiogenesis. Sorafenib has been approved for the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma. Future research on sorafenib should focus on the development of new formulations and delivery systems, identification of biomarkers, combination with other therapies, and prevention of cancer metastasis and recurrence.

合成法

The synthesis method of 2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves several steps. It starts with the reaction of 4-bromoaniline with methylsulfonyl chloride to obtain 4-bromo(methylsulfonyl)aniline. This intermediate is then reacted with 2-chloro-5-(trifluoromethyl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.

科学的研究の応用

2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has been extensively studied for its anticancer properties. It inhibits the activity of several protein kinases, including RAF kinases, which play a crucial role in cancer cell proliferation, survival, and angiogenesis. Sorafenib has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and radioactive iodine-refractory differentiated thyroid carcinoma.

特性

分子式

C16H13BrClF3N2O3S

分子量

485.7 g/mol

IUPAC名

2-(4-bromo-N-methylsulfonylanilino)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H13BrClF3N2O3S/c1-27(25,26)23(12-5-3-11(17)4-6-12)9-15(24)22-14-8-10(16(19,20)21)2-7-13(14)18/h2-8H,9H2,1H3,(H,22,24)

InChIキー

STSPJINZEXYLAJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=CC=C(C=C2)Br

正規SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=CC=C(C=C2)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。